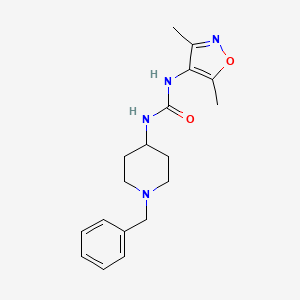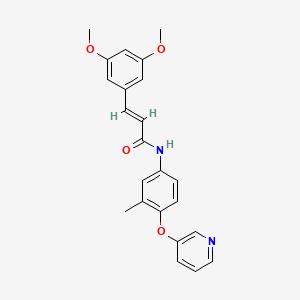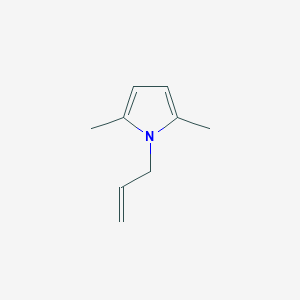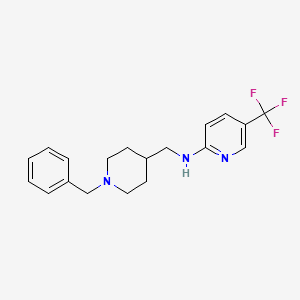
1-(1-Benzylpiperidin-4-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpiperidin-4-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)urea, also known as BPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPU is a derivative of piperidine and urea, and its synthesis method involves the reaction of 1-benzyl-4-piperidone with 3,5-dimethyl-4-isocyanato-1,2-oxazole. In
Wirkmechanismus
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)urea is not fully understood. However, it is believed to exert its antitumor activity by inhibiting tubulin polymerization, which is essential for cell division. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of topoisomerase II activity leads to DNA damage and ultimately cell death. This compound has also been found to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. This compound has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II and HIV-1 reverse transcriptase. This compound has also been found to exhibit antifungal activity by inhibiting the growth of various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Benzylpiperidin-4-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)urea has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. This compound has been found to exhibit potent antitumor, antiviral, and antifungal activities, which make it a promising candidate for further research. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This compound has also been found to exhibit cytotoxicity in normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Benzylpiperidin-4-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)urea. Further studies are needed to elucidate the mechanism of action of this compound and to determine its potential therapeutic applications. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, studies are needed to evaluate the safety and toxicity of this compound in animal models. Finally, studies are needed to develop more potent derivatives of this compound with improved therapeutic properties.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit antitumor, antiviral, and antifungal activities. Its mechanism of action is not fully understood, but it is believed to exert its antitumor activity by inhibiting tubulin polymerization and topoisomerase II activity. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including further studies on its mechanism of action, pharmacokinetics and pharmacodynamics, safety, and toxicity, and the development of more potent derivatives.
Synthesemethoden
The synthesis method of 1-(1-Benzylpiperidin-4-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)urea involves the reaction of 1-benzyl-4-piperidone with 3,5-dimethyl-4-isocyanato-1,2-oxazole. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained as a white solid after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylpiperidin-4-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)urea has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit antitumor, antiviral, and antifungal activities. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been found to inhibit the replication of HIV-1 and herpes simplex virus type 1. This compound has also been tested against various fungal strains and has shown antifungal activity.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-17(14(2)24-21-13)20-18(23)19-16-8-10-22(11-9-16)12-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFMWRFRBFUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)



![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)


![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)